molecular formula C14H15ClN2O3S2 B2934571 2-{[1-(3-chloro-4-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole CAS No. 2198053-85-7

2-{[1-(3-chloro-4-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole

Cat. No.: B2934571
CAS No.: 2198053-85-7
M. Wt: 358.86
InChI Key: QRAYCFKQQZQJFJ-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted with a pyrrolidin-3-yloxy group, which is further modified at the nitrogen atom by a 3-chloro-4-methylbenzenesulfonyl moiety. The thiazole ring, a common pharmacophore, may facilitate hydrogen bonding or π-stacking interactions in biological systems.

Properties

IUPAC Name

2-[1-(3-chloro-4-methylphenyl)sulfonylpyrrolidin-3-yl]oxy-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3S2/c1-10-2-3-12(8-13(10)15)22(18,19)17-6-4-11(9-17)20-14-16-5-7-21-14/h2-3,5,7-8,11H,4,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAYCFKQQZQJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-chloro-4-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole typically involves multiple steps, starting with the preparation of the thiazole and pyrrolidine intermediates. The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone. The pyrrolidine ring is often prepared via a cyclization reaction of a suitable amine with a dihaloalkane.

The key step in the synthesis is the coupling of the pyrrolidine intermediate with the thiazole intermediate, followed by the introduction of the sulfonyl group. This can be achieved through a nucleophilic substitution reaction using a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the coupling reaction, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-chloro-4-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[1-(3-chloro-4-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfonyl group can form strong interactions with protein targets, while the thiazole and pyrrolidine rings can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues from Antiviral Studies

describes compounds 1a and 1b , which share a pyrrolidin-3-yloxy-phenyl-oxadiazole scaffold but differ in substituents:

  • Key Structural Differences: 1a/1b: Contain a 4-pyridyl-oxadiazole core and a phenylethyl-pyrrolidine group instead of the thiazole and benzenesulfonyl groups in the target compound.
Property Target Compound 1a/1b Analogues
Core Structure 1,3-Thiazole 1,2,4-Oxadiazole
Pyrrolidine Substituent 3-Chloro-4-methylbenzenesulfonyl 2-Phenylethyl
Biological Activity Hypothesized antiviral (via sulfonyl-thiazole) Confirmed antiviral activity in SAR studies

Implications :

  • The thiazole core may offer better metabolic stability compared to oxadiazole, which is prone to hydrolysis .
  • The benzenesulfonyl group’s electron-withdrawing effects could enhance binding to viral proteases compared to the lipophilic phenylethyl group in 1a/1b .

Perfluorinated Sulfonamide Derivatives

and highlight perfluorinated poly(oxy-1,2-ethanediyl) sulfonamides, such as:

  • Poly(oxy-1,2-ethanediyl), α-[2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl]-ω-hydroxy- (CAS 56372-23-7)
  • Poly(oxy-1,2-ethanediyl), α-[2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl]-ω-methoxy- (CAS 68958-60-1)
Property Target Compound Perfluorinated Derivatives
Fluorination None High fluorine content (e.g., tridecafluoro)
Backbone Rigid thiazole-pyrrolidine Flexible polyether chains
Applications Pharmaceutical candidate Industrial surfactants, coatings

Implications :

  • Fluorinated chains in derivatives improve thermal/chemical stability but raise environmental persistence concerns .
  • The target compound’s lack of fluorine may reduce toxicity risks, making it more suitable for therapeutic use.

Electronic Effects

  • In contrast, 1a/1b’s phenylethyl group is electron-donating, which may reduce binding affinity in polarized active sites .

Solubility and Bioavailability

  • The sulfonyl group in the target compound enhances water solubility compared to 1a/1b’s hydrophobic phenylethyl chain.
  • Perfluorinated derivatives exhibit extreme hydrophobicity, limiting their use in biological systems .

Biological Activity

The compound 2-{[1-(3-chloro-4-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is a synthetic derivative that combines a thiazole ring with a pyrrolidine moiety modified by a sulfonyl group. This unique structure suggests potential biological activities, particularly in medicinal chemistry, where such compounds are often explored for therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C15H20ClN2O3SC_{15}H_{20}ClN_2O_3S. The structural features include:

  • A thiazole ring, which is known for its biological activity.
  • A pyrrolidine ring that enhances the compound's interaction with biological targets.
  • A sulfonyl group that can participate in various chemical reactions and interactions with proteins.

The biological activity of this compound may be attributed to its ability to interact with specific proteins and enzymes. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function. This mechanism is particularly relevant in drug design aimed at targeting inflammatory pathways and cancer cell proliferation.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
Coumarin-Thiazole HybridAChE Inhibition2.7
1-(3-chloro-4-methylbenzenesulfonyl)-pyrrolidineAnticancer ActivityNot specified
Benzamide DerivativeRET Kinase InhibitionModerate to High

Case Studies and Research Findings

  • Anticancer Applications : Research has indicated that similar compounds exhibit anticancer properties through inhibition of specific kinases involved in cell proliferation. For instance, certain benzamide derivatives have shown promising results as RET kinase inhibitors .
  • Neuroprotective Effects : Compounds containing thiazole rings have been investigated for their neuroprotective effects, particularly in the context of Alzheimer’s disease due to their ability to inhibit AChE . This suggests that the thiazole derivative may also possess similar neuroprotective properties.
  • Synthetic Pathways : The synthesis of this compound involves complex organic reactions, including nucleophilic substitution and etherification, which are crucial for developing derivatives with enhanced biological activity.

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